Navigating the Frontier of Rare Glycoscience: A Technical Guide to 1-Deoxy-1-(4-toluidino)hex-2-ulose (CAS 54540-42-0)
Navigating the Frontier of Rare Glycoscience: A Technical Guide to 1-Deoxy-1-(4-toluidino)hex-2-ulose (CAS 54540-42-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Deoxy-1-(4-toluidino)hex-2-ulose is a rare aminosugar that presents both unique opportunities and significant challenges for researchers in glycoscience and drug discovery. Its structural similarity to naturally occurring monosaccharides suggests a potential for interaction with biological pathways, yet a comprehensive body of literature on its synthesis, characterization, and application remains to be established. This in-depth technical guide serves as a crucial resource for investigators working with this compound. It provides a detailed framework for supplier qualification, rigorous analytical characterization, and explores potential avenues of research based on the known activities of related compounds. The protocols and insights provided herein are designed to empower researchers to confidently and effectively incorporate this rare chemical into their discovery workflows.
The Supplier Landscape: A Critical First Step
Procuring a rare chemical like 1-Deoxy-1-(4-toluidino)hex-2-ulose requires a heightened level of due diligence. Unlike common reagents, the supply chain for such compounds is often limited, and comprehensive analytical data may not be readily available from the supplier.
Identifying Potential Suppliers
Initial market surveys indicate that Sigma-Aldrich (under the AldrichCPR brand) is a potential supplier of 1-Deoxy-1-(4-toluidino)hex-2-ulose. However, it is crucial to note their disclaimer: the company does not provide analytical data for this product, and it is sold on an "as-is" basis. This places the onus of identity and purity confirmation squarely on the researcher.
The Imperative of Independent Verification
Given the supplier's stance, independent analytical verification is not just a recommendation; it is an absolute necessity. The following sections of this guide provide a comprehensive roadmap for establishing the identity, purity, and stability of any procured batch of 1-Deoxy-1-(4-toluidino)hex-2-ulose.
Comprehensive Analytical Characterization
A multi-pronged analytical approach is essential to confirm the structural integrity and purity of 1-Deoxy-1-(4-toluidino)hex-2-ulose.
Fundamental Properties
A foundational step in the characterization of 1-Deoxy-1-(4-toluidino)hex-2-ulose involves the confirmation of its basic physicochemical properties.
| Property | Value | Source |
| CAS Number | 54540-42-0 | [1] |
| Molecular Formula | C13H19NO5 | [1] |
| Molecular Weight | 269.298 g/mol | [1] |
| Synonyms | 3,4,5,6-tetrahydroxy-1-(4-methylanilino)hexan-2-one | [1] |
Spectroscopic and Chromatographic Analysis Workflow
The following workflow outlines a robust process for the analytical characterization of 1-Deoxy-1-(4-toluidino)hex-2-ulose.
Figure 1: A comprehensive workflow for the analytical characterization of 1-Deoxy-1-(4-toluidino)hex-2-ulose.
Detailed Experimental Protocols
High-performance liquid chromatography is a cornerstone technique for assessing the purity of carbohydrate-based compounds[2][3][4].
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Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector is recommended. A UV detector can also be employed to detect the toluidine chromophore.
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Column: A column suitable for carbohydrate analysis, such as an aminopropyl-silica column, should be used.
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Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) is a common starting point for separating sugars and their derivatives[3].
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Flow Rate: A typical flow rate is 1.0-1.5 mL/min[3].
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Temperature: The column should be maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times[3].
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Sample Preparation: Dissolve a known concentration of the compound in the mobile phase. Filter the sample through a 0.2 µm syringe filter before injection.
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Analysis: Inject the sample and monitor the chromatogram. The presence of a single major peak is indicative of high purity. The peak area can be used for quantification if a reference standard is available.
NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules, including complex carbohydrates[5].
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Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
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1D NMR (¹H and ¹³C): Acquire ¹H and ¹³C NMR spectra. The ¹H spectrum will provide information on the number and connectivity of protons, while the ¹³C spectrum will reveal the number of unique carbon atoms. The chemical shifts will be indicative of the local electronic environment of each nucleus.
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2D NMR (COSY and HSQC):
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the carbon backbone of the hexose chain.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of signals in both the ¹H and ¹³C spectra.
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Data Interpretation: The combination of these NMR experiments will allow for the complete assignment of the proton and carbon signals, confirming the structure of 1-Deoxy-1-(4-toluidino)hex-2-ulose.
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
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Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for carbohydrate derivatives.
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Analysis: The instrument will provide a mass-to-charge ratio (m/z) with high precision. This experimental value can be compared to the theoretical exact mass of the protonated molecule ([M+H]⁺) to confirm the molecular formula.
Synthetic Considerations
A plausible synthetic pathway would involve the reaction of a suitable hexose (such as D-glucose or D-mannose) with 4-toluidine. This reaction typically proceeds through the formation of a Schiff base, which then rearranges to the 1-amino-1-deoxy-2-ketose. The synthesis of related iminosugars and deoxy sugars often involves multi-step procedures with protection and deprotection steps to achieve the desired stereochemistry and regioselectivity[6][7].
Potential Applications and Biological Relevance
The biological activity of 1-Deoxy-1-(4-toluidino)hex-2-ulose has not been extensively studied. However, based on its structure and the activities of related compounds, several areas of potential application can be hypothesized.
Glycosidase Inhibition
Many iminosugars and aminosugars are potent inhibitors of glycosidases, enzymes that play crucial roles in carbohydrate metabolism and processing. These inhibitors have therapeutic potential in the treatment of diabetes, viral infections, and cancer. The structural similarity of 1-Deoxy-1-(4-toluidino)hex-2-ulose to natural hexoses suggests that it may act as a competitive inhibitor of certain glycosidases.
Antimetabolite Activity
Deoxy sugars can act as antimetabolites by interfering with metabolic pathways that utilize their hydroxylated counterparts. For instance, 1-deoxy-D-fructose has been shown to inhibit erythrocyte glycolysis[8]. It is plausible that 1-Deoxy-1-(4-toluidino)hex-2-ulose could exhibit similar antimetabolic effects, making it a candidate for investigation in cancer metabolism or as an antimicrobial agent.
Signaling Pathway Modulation
Cellular signaling pathways are often regulated by the glycosylation of proteins and lipids. Small molecules that can interfere with these processes are valuable tools for research and have therapeutic potential. The interaction of 1-Deoxy-1-(4-toluidino)hex-2-ulose with carbohydrate-binding proteins (lectins) or enzymes involved in glycosylation could modulate cellular signaling.
Figure 2: Potential research avenues and therapeutic applications for 1-Deoxy-1-(4-toluidino)hex-2-ulose based on the activities of related compounds.
Conclusion
1-Deoxy-1-(4-toluidino)hex-2-ulose represents a largely unexplored area of glycoscience. For researchers and drug development professionals, this presents a unique opportunity for novel discoveries. However, the lack of comprehensive supplier data necessitates a rigorous and independent approach to characterization. This guide provides the essential framework for navigating the challenges associated with this rare chemical, from supplier qualification and analytical validation to the exploration of its potential biological activities. By adhering to these principles of scientific integrity and thorough investigation, the research community can unlock the full potential of this intriguing molecule.
References
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Molan-de Chemical. 1-Deoxy-1-(4-toluidino)hex-2-ulose | 54540-42-0. [Link]
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CAS Common Chemistry. 1-Deoxy-1-L-proline-D-fructose. [Link]
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PubChem. 1-Deoxy-1-(octylamino)-D-glucitol. [Link]
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- Zarkadas, C. G., & Meagher, R. B. (1980). Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. Journal of Biological Chemistry, 255(22), 10738-10744.
- Pérez, M. F., et al. (2022). VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF 1-KESTOSE, GLUCOSE AND SUCROSE IN THE REACTION PRODUCTS OF A FRUCTO. Revista de la Facultad de Ciencias Agrarias, 54(1), 123-132.
- Oliveira, C., et al. (2015). Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method. Food Chemistry, 185, 298-305.
- Melo, A., & Glaser, L. (1968). The mechanism of 6-deoxyhexose synthesis. II. Conversion of deoxythymidine diphosphate 4-keto-6-deoxy-D-glucose to deoxythymidine diphosphate L-rhamnose. Journal of Biological Chemistry, 243(7), 1475-1478.
- Al-Amoudi, R. H. (2015).
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